In-Depth Technical Guide: 3-Chloro-10-methylacridin-9(10H)-one in Drug Discovery and High-Throughput Screening
In-Depth Technical Guide: 3-Chloro-10-methylacridin-9(10H)-one in Drug Discovery and High-Throughput Screening
Executive Summary
As a privileged scaffold in medicinal chemistry, 3-Chloro-10-methylacridin-9(10H)-one (CAS: 58658-41-6) represents a critical intersection of photophysics and structural biology. Unlike its non-methylated precursors, the N10-methylation of this acridone derivative locks the molecule in a planar, non-hydrogen-bond-donating conformation, significantly altering its target binding kinetics and intrinsic fluorescence. This technical whitepaper dissects the physicochemical properties, synthetic causality, and bioassay utility of this compound, specifically tailored for application scientists and drug development professionals utilizing Molecular Libraries Small Molecule Repositories (MLSMR).
Structural and Physicochemical Profiling
The structural architecture of 3-Chloro-10-methylacridin-9(10H)-one is defined by a highly conjugated tricyclic core. The presence of the C3-chlorine atom serves a dual purpose: it acts as an electron-withdrawing group that fine-tunes the photophysical emission of the acridone core, and it provides a lipophilic vector for engaging hydrophobic pockets in target proteins (such as TDP1) via halogen bonding 1.
To facilitate rapid reference during assay design and formulation, the core quantitative parameters are summarized below [[2]]():
| Physicochemical Property | Value / Description |
| Chemical Name | 3-Chloro-10-methylacridin-9(10H)-one |
| CAS Registry Number | 58658-41-6 |
| Molecular Formula | C₁₄H₁₀ClNO |
| Molecular Weight | 243.69 g/mol |
| Commercial Purity Standard | ≥97% (HPLC) |
| Structural Features | N-methylated tricyclic acridone, C3-halogenated |
| Primary Utility | qHTS library compound, fluorescent probe scaffold |
Synthetic Methodology & Mechanistic Causality
The synthesis of N-alkylated acridones demands strict regiochemical control. The optimal route avoids direct chlorination of the acridone core (which often yields isomeric mixtures) and instead builds the tricyclic system from pre-functionalized building blocks via an Ullmann-type condensation followed by intramolecular cyclization 3.
Self-Validating Protocol A: Chemical Synthesis of 3-Chloro-10-methylacridin-9(10H)-one
Step 1: Ullmann Condensation
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Procedure : Combine 2-chlorobenzoic acid (1.0 equiv) and 3-chloroaniline (1.2 equiv) in anhydrous DMF. Add K₂CO₃ (1.5 equiv) and CuI catalyst (0.05 equiv). Heat to 160°C under N₂ for 12 hours.
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Causality : Potassium carbonate is specifically selected to deprotonate the aniline at high temperatures, driving the nucleophilic attack on the Cu-activated aryl chloride. The copper catalyst is non-negotiable for overcoming the high activation energy of aryl-aryl amine coupling 3.
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Validation Checkpoint : Analyze via LC-MS. Proceed only when the [M-H]⁻ signal at m/z 246 confirms the formation of the 3'-chloro-diphenylamine-2-carboxylic acid intermediate.
Step 2: Intramolecular Cyclization
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Procedure : Isolate the intermediate and dissolve in Polyphosphoric Acid (PPA). Heat the viscous mixture to 120°C for 4 hours. Pour over crushed ice to precipitate the product.
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Causality : PPA acts simultaneously as a solvent and a dehydrating agent for the Friedel-Crafts acylation. PPA is deliberately chosen over POCl₃ because POCl₃ frequently converts the C9 carbonyl into a 9-chloroacridine derivative, which would require an additional, yield-reducing hydrolysis step 4.
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Validation Checkpoint : Perform TLC (Hexane:EtOAc 7:3). The successful formation of 3-chloroacridone is indicated by a highly fluorescent spot under 365 nm UV light.
Step 3: N-Methylation
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Procedure : Dissolve 3-chloroacridone in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv). Stir for 30 mins, then add Methyl Iodide (MeI, 1.5 equiv). Warm to room temperature for 2 hours.
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Causality : The acridone N-H proton is weakly acidic (pKa ~15) due to resonance stabilization with the C9 carbonyl. NaH irreversibly deprotonates the amine to form the ambient anion, enabling a rapid Sₙ2 attack on the highly electrophilic MeI.
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Validation Checkpoint : ¹H NMR (CDCl₃) must show the disappearance of the broad N-H peak (~11.5 ppm) and the emergence of a sharp 3H singlet at ~3.90 ppm, confirming N-methylation.
Synthetic workflow for 3-Chloro-10-methylacridin-9(10H)-one with validation steps.
Photophysical Properties and qHTS Utility
The N-methylacridone core is highly valued in quantitative High-Throughput Screening (qHTS) due to its intrinsic fluorescence and structural rigidity. By methylating the N10 position, excited-state proton transfer (ESPT)—a common pathway for non-radiative decay in NH-acridones—is blocked. This results in a higher quantum yield and a longer fluorescence lifetime.
In the context of the NIH Molecular Libraries Program, 3-Chloro-10-methylacridin-9(10H)-one has been extensively profiled in primary biochemical assays. Notably, it has been utilized in screening campaigns targeting:
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Human Tyrosyl-DNA Phosphodiesterase 1 (TDP1) : Evaluated in cell-based qHTS for inhibitors 1.
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HIV-1 Vif-dependent Degradation : Screened to identify inhibitors disrupting viral infectivity factor pathways 1.
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AMA1-RON Complex : Assessed in antimalarial drug lead discovery via QFRET-based primary screening 1.
Self-Validating Protocol B: Fluorescence Polarization (FP) Assay Setup
To utilize this compound in a competitive binding assay (e.g., displacing a fluorophore-labeled peptide from TDP1):
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Procedure :
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Dispense 50 nL of 3-Chloro-10-methylacridin-9(10H)-one (from a 10 mM DMSO stock) into a 1536-well black microplate using acoustic liquid handling (e.g., Echo 550).
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Add 2 µL of the target protein (e.g., TDP1) suspended in assay buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween-20).
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Incubate for 15 minutes at RT to allow the compound to bind.
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Add 2 µL of the fluorescently labeled tracer. Incubate for an additional 30 minutes in the dark.
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Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using standard FP excitation/emission filters.
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Causality : The pre-incubation step (Step 3) is critical. Because 3-Chloro-10-methylacridin-9(10H)-one is a small molecule, allowing it to reach binding equilibrium with the target before introducing the high-affinity tracer prevents false negatives caused by slow off-rates of the tracer.
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Validation Checkpoint : Calculate the Z'-factor using positive (no tracer) and negative (DMSO only) controls. The assay is only validated for screening if Z' > 0.5 , ensuring the assay window is statistically robust enough to differentiate true displacement from the compound's intrinsic background fluorescence.
Quantitative High-Throughput Screening (qHTS) workflow utilizing acridone derivatives.
Pharmacological Implications and Orthogonality
When evaluating hits derived from 3-Chloro-10-methylacridin-9(10H)-one, scientists must account for its planar nature. While acridines are known DNA intercalators, the carbonyl group at C9 and the steric bulk of the N10-methyl group in acridones significantly reduce DNA intercalation affinity compared to their acridine analogs 5. Therefore, bioactivity observed in cellular assays (such as TDP1 inhibition) is highly likely driven by specific protein-ligand interactions rather than non-specific genotoxicity, establishing this compound as a highly orthogonal and reliable starting point for lead optimization.
References
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JM-Bio / Chemical Database : "58658-41-6 - 3-Chloro-10-methylacridin-9(10H)-one Properties." JM-Bio. URL:[Link]
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Chemsrc : "3-chloro-10-methyl-acridin-9-one | CAS#:58658-41-6 | Bioassay and qHTS Data." Chemsrc. URL: [Link]
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NIH / PMC : "Studies Directed towards the Synthesis of the Acridone Family of Natural Products." PMC. URL:[Link]
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Academia.edu : "Synthesis and Preliminary Biophysical and Cellular Evaluation of Some Ring-Enlarged Analogues of the Anti-Tumor Plant Alkaloid Acronycine." Academia. URL: [Link]
Sources
- 1. 3-chloro-10-methyl-acridin-9-one | CAS#:58658-41-6 | Chemsrc [chemsrc.com]
- 2. 58658-41-6_搜索_CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]
- 3. 5-Chloro-2-nitrodiphenylamine Research Chemical [benchchem.com]
- 4. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Synthesis and Preliminary Biophysical and Cellular Evaluation of Some Ring-Enlarged Analogues of the Anti-Tumor Plant Alkaloid Acronycine [academia.edu]
